molecular formula C12H11ClF2N2 B8373097 1-(6-Chloro-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

1-(6-Chloro-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

Cat. No.: B8373097
M. Wt: 256.68 g/mol
InChI Key: XSYFSMJOWYRTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C12H11ClF2N2 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClF2N2

Molecular Weight

256.68 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-4,4-difluorocyclohexane-1-carbonitrile

InChI

InChI=1S/C12H11ClF2N2/c13-10-2-1-9(7-17-10)11(8-16)3-5-12(14,15)6-4-11/h1-2,7H,3-6H2

InChI Key

XSYFSMJOWYRTFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C#N)C2=CN=C(C=C2)Cl)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of (diethylamino)difluorosulfonium tetrafluoroborate (16.5 g, 72.1 mmol) in DCM (150 mL) at room temperature under nitrogen atmosphere was added 1-(6-chloro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile (4.2 g, 18 mmol) followed by triethylamine trihydrofluoride (8.68 g, 53.8 mmol). The reaction mixture was stirred for 6 hours at room temperature. The resulting mixture was then quenched by adding a saturated aqueous solution of sodium bicarbonate, stirred for 10 minutes, and the resulting mixture was extracted with DCM (3×25 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude residue was purified by column chromatography on silica gel (1:10 to 1:5 AcOEt/hexanes) to afford 1-(6-chloro-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (2.5 g, 54%). LC-MS (m/z) 257.0 (MH+). 1H NMR (400 MHz, CDCl3) δ ppm 8.56 (d, J=2.2 Hz, 1 H), 7.79 (dd, J=8.4, 2.6 Hz, 1 H), 7.42 (d, J=8.4 Hz, 1 H), 2.09-2.41 (m, 8 H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
8.68 g
Type
reactant
Reaction Step Three

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